molecular formula C6H7NO2 B7809987 3-Methoxypyridin-4-OL CAS No. 50700-60-2

3-Methoxypyridin-4-OL

Cat. No.: B7809987
CAS No.: 50700-60-2
M. Wt: 125.13 g/mol
InChI Key: XKECCYGTTKNLOC-UHFFFAOYSA-N
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Description

3-Methoxypyridin-4-OL is a chemical compound belonging to the pyridine family. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound has the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol .

Scientific Research Applications

3-Methoxypyridin-4-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyridin-4-OL can be achieved through various methods. One common approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxodisulphate for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.

Mechanism of Action

The mechanism of action of 3-Methoxypyridin-4-OL involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to participate in various biochemical reactions and processes . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

3-Methoxypyridin-4-OL can be compared with other similar compounds, such as:

    3-Methoxypyridine: A related compound with similar chemical properties.

    4-Methoxypyridine: Another similar compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

3-methoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKECCYGTTKNLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198757
Record name 4-Hydroxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50700-60-2, 62885-41-0
Record name 1H-Pyridin-4-one, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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